2,4,6-Triethylphenyl(imino)imidazolidine

Description

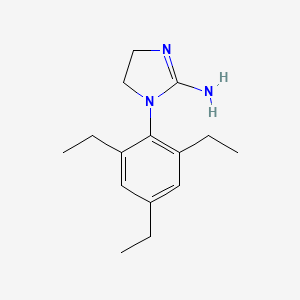

2,4,6-Triethylphenyl(imino)imidazolidine (TEP) is a phenyl(imino)imidazolidine derivative characterized by a central imidazolidine ring conjugated to a triethyl-substituted phenyl group. This compound has garnered attention in pharmacological research due to its selective agonism of octopamine (OA) receptor subtypes, particularly in insect models. Structurally, the ethyl substituents at the 2,4,6-positions of the phenyl ring confer distinct steric and electronic properties, influencing receptor binding and metabolic stability . TEP has been utilized as a probe to differentiate OA receptor subtypes across species and tissues, demonstrating its utility in neurochemical studies .

Properties

CAS No. |

4794-81-4 |

|---|---|

Molecular Formula |

C15H23N3 |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

1-(2,4,6-triethylphenyl)-4,5-dihydroimidazol-2-amine |

InChI |

InChI=1S/C15H23N3/c1-4-11-9-12(5-2)14(13(6-3)10-11)18-8-7-17-15(18)16/h9-10H,4-8H2,1-3H3,(H2,16,17) |

InChI Key |

XOAGCCJOUUJQMP-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C(=C1)CC)N2CCN=C2N)CC |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)N2CCN=C2N)CC |

Other CAS No. |

4794-81-4 |

Synonyms |

2,4,6-triethylphenyl(imino)imidazolidine TEPI-imidazolidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of TEP can be contextualized by comparing it with analogous iminoimidazolidine derivatives, including 2,4,6-trimethylphenyl(imino)imidazolidine (TMP), clonidine, and other aryl-substituted analogs. Key comparisons are outlined below:

Structural and Electronic Comparisons

- Chlorine in clonidine reduces basicity (lower pKa) due to electron withdrawal, whereas ethyl/methyl groups in TEP/TMP likely increase basicity, favoring interactions with OA receptors .

Pharmacological Activity

- Receptor Selectivity : TEP exhibits >60-fold selectivity for OA receptors in firefly light organs over Manduca sexta nerve cords, whereas TMP shows inverse selectivity (>2-fold for Manduca). This highlights the role of ethyl vs. methyl substituents in modulating tissue-specific receptor activation .

- Mechanistic Divergence : Unlike clonidine (an α-2-adrenergic agonist), TEP/TMP target OA receptors in insects, reflecting evolutionary divergence in receptor subtypes. Chlorine in clonidine enhances affinity for mammalian receptors, while ethyl/methyl groups optimize insect receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.